molecular formula C15H21N B068036 N,N-Dicyclobutylbenzylamine CAS No. 177721-42-5

N,N-Dicyclobutylbenzylamine

Cat. No. B068036
M. Wt: 215.33 g/mol
InChI Key: IAIXJRRKOLDATE-UHFFFAOYSA-N
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Description

“N,N-Dicyclobutylbenzylamine” is a chemical compound with the molecular formula C15H21N . It has a molecular weight of 215.33 .


Molecular Structure Analysis

The molecular structure of “N,N-Dicyclobutylbenzylamine” consists of a benzylamine core with two cyclobutyl groups attached to the nitrogen atom .


Physical And Chemical Properties Analysis

“N,N-Dicyclobutylbenzylamine” has a predicted density of 1.03±0.1 g/cm3 and a predicted boiling point of 309.4±11.0 °C . More detailed physical and chemical properties would require experimental determination .

Scientific Research Applications

  • Synthesis of Derivatives : N,N-Dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives are synthesized using a four-component reaction involving cyclobutanone, dibenzylamine, and other reagents, highlighting the versatility of such compounds in organic synthesis (Shajari, Kazemizadeh, & Ramazani, 2012).

  • Enzyme Inhibition : N-Propylphthalimide- and 4-vinylbenzyl-substituted benzimidazole salts, synthesized from N-substituted benzimidazolium and aryl halides, show potential in inhibiting acetylcholinesterase and carbonic anhydrase enzymes, indicating potential medicinal applications (Sarı et al., 2018).

  • Catalytic Amination Reactions : Palladium complexes derived from imidazolidin‐2‐ylidene ligands, including those involving dibenzylamine, are used in N-aryl amination and Buchwald–Hartwig reactions, important for synthesizing arylamines (Karaca et al., 2016).

  • Prodrug Forms for Amides : Research on N-acyl and N-alkoxycarbonyl derivatives of benzamide and N-methylbenzamide explores their use as prodrugs, showing the chemical stability and enzymatic hydrolysis of these compounds (Kahns & Bundgaard, 1991).

  • Materials Chemistry Applications : N-Heterocyclic carbenes, including derivatives of N,N-dicyclobutylbenzylamine, find extensive use in materials chemistry for the functionalization of surfaces, polymers, and nanoparticles (Smith et al., 2019).

  • Metabolism Studies : The metabolism of psychedelic substances like N-Benzylphenethylamines is studied using models such as rats and human liver microsomes, which includes derivatives of N,N-dicyclobutylbenzylamine (Šuláková et al., 2021).

  • Inactivation of Monoamine Oxidase : Compounds like N-(1-Methyl)cyclopropylbenzylamine, related to N,N-Dicyclobutylbenzylamine, have been shown to inactivate pig liver mitochondrial monoamine oxidase, indicating potential for neurological research (Silverman & Hoffman, 1981).

Safety And Hazards

The safety and hazards associated with “N,N-Dicyclobutylbenzylamine” are not available in the current data. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-benzyl-N-cyclobutylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-6-13(7-3-1)12-16(14-8-4-9-14)15-10-5-11-15/h1-3,6-7,14-15H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIXJRRKOLDATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CC2=CC=CC=C2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440755
Record name N,N-DICYCLOBUTYLBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dicyclobutylbenzylamine

CAS RN

177721-42-5
Record name N,N-DICYCLOBUTYLBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AF Abdel-Magid, KG Carson, BD Harris… - The Journal of …, 1996 - ACS Publications
Sodium triacetoxyborohydride is presented as a general reducing agent for the reductive amination of aldehydes and ketones. Procedures for using this mild and selective reagent have …
Number of citations: 222 pubs.acs.org

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